(2,6-Dimethoxyphenyl)(piperazin-1-yl)methanone
Overview
Description
(2,6-Dimethoxyphenyl)(piperazin-1-yl)methanone is an organic compound with the molecular formula C13H18N2O3 It is characterized by the presence of a piperazine ring attached to a methanone group, which is further connected to a 2,6-dimethoxyphenyl group
Mechanism of Action
Target of Action
The primary target of 1-(2,6-dimethoxybenzoyl)piperazine is the 5-hydroxytryptamine (serotonin, 5-HT)1A receptor (5-HT1AR) . This receptor plays a crucial role in the regulation of serotonin levels in the brain, which is associated with mood and behavior.
Mode of Action
1-(2,6-dimethoxybenzoyl)piperazine interacts with its target, the 5-HT1AR, by binding to it with high affinity . This binding triggers a series of biochemical reactions that result in an increase in the serotonin level in the brain .
Biochemical Pathways
The interaction of 1-(2,6-dimethoxybenzoyl)piperazine with 5-HT1AR affects the 5-HT1AR/BDNF/PKA pathway . This pathway is involved in the regulation of serotonin levels and the expression of Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA). The compound’s action on this pathway leads to an increase in the expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus .
Pharmacokinetics
The piperazine moiety is known to impact the physicochemical properties of the final molecule, optimize the pharmacokinetic properties, and facilitate easy handling in synthetic chemistry .
Result of Action
The result of the action of 1-(2,6-dimethoxybenzoyl)piperazine is a significant increase in the serotonin level in the brain . This leads to an increase in the expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus . These changes at the molecular and cellular level could potentially contribute to the compound’s antidepressant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethoxyphenyl)(piperazin-1-yl)methanone typically involves the reaction of 2,6-dimethoxybenzoyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(2,6-Dimethoxyphenyl)(piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- (2-Methoxyphenyl)(piperazin-1-yl)methanone
- (4-Methoxyphenyl)(piperazin-1-yl)methanone
- (2,6-Dimethoxyphenyl)(4-propan-2-yl)piperazin-1-yl)methanone
Comparison: (2,6-Dimethoxyphenyl)(piperazin-1-yl)methanone is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-piperazin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-10-4-3-5-11(18-2)12(10)13(16)15-8-6-14-7-9-15/h3-5,14H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQGLHBUUJIRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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